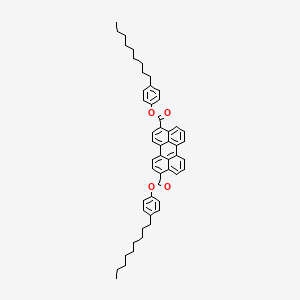
(S)-2-N-Cbz-aminomethylmorpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-N-Cbz-aminomethylmorpholine oxalate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, an aminomethyl group, and a carbobenzyloxy (Cbz) protecting group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-N-Cbz-aminomethylmorpholine oxalate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react to form the aminomethyl derivative.
Protection with Cbz Group: The aminomethylmorpholine is then protected using benzyl chloroformate (Cbz-Cl) to form the N-Cbz derivative.
Formation of Oxalate Salt: Finally, the N-Cbz-aminomethylmorpholine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-N-Cbz-aminomethylmorpholine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions for substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-2-N-Cbz-aminomethylmorpholine oxalate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-N-Cbz-aminomethylmorpholine oxalate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The aminomethyl group enhances its binding affinity, while the Cbz group provides stability and protection during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-N-Boc-aminomethylmorpholine: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
(S)-2-N-Fmoc-aminomethylmorpholine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
(S)-2-N-Ac-aminomethylmorpholine: Features an acetyl protecting group.
Uniqueness
(S)-2-N-Cbz-aminomethylmorpholine oxalate is unique due to its specific combination of the Cbz protecting group and the oxalate salt form. This combination provides enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
benzyl N-[[(2S)-morpholin-2-yl]methyl]carbamate;oxalic acid |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m0./s1 |
InChI Key |
OVZAUNRMEKJNIZ-YDALLXLXSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


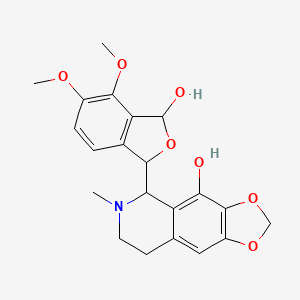
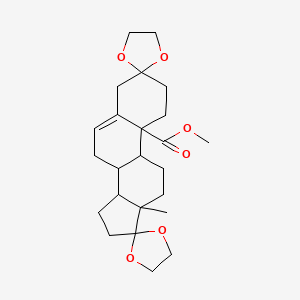
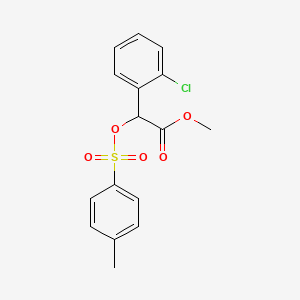
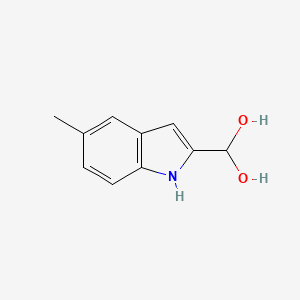
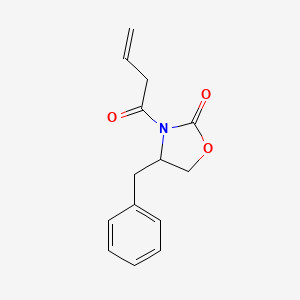
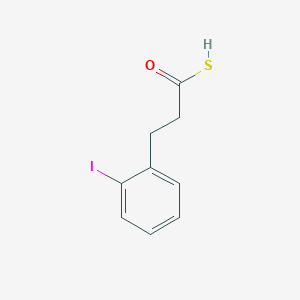

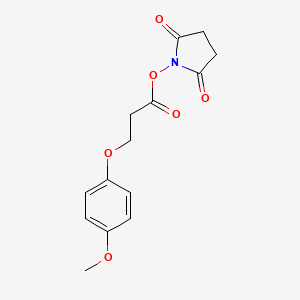
![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)


